格多维斯特

描述

Gadovist, also known as gadobutrol, is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to detect and visualize areas with disrupted blood brain barrier and/or abnormal vascularity of the central nervous system .

Molecular Structure Analysis

The molecular structure of Gadovist is complex and involves the gadolinium ion, which has seven unpaired electrons. This property is what makes Gadovist useful as an MRI contrast agent .

Chemical Reactions Analysis

Gadovist is used as a contrast agent in MRI, and its reactions within the body are complex. It is known to interact with other medicines that may harm the kidneys, including lithium, methotrexate, pain or arthritis medicines, medicines used to treat ulcerative colitis, medicines used to prevent organ transplant rejection, IV antibiotics, antiviral medicines, or cancer medicines .

Physical And Chemical Properties Analysis

Gadovist is a clear, sterile, aqueous solution. Each mL of Gadovist contains 604.72 mg (1.0 mmol) of gadobutrol, 1.211 mg trometamol, 0.013 mg sodium (0.00056 mmol), and 0.513 mg calcium sodium butrol in water for injection .

科学研究应用

Gadovist , also known as Gadobutrol , is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) that is used in medical imaging . It’s approved for use in pediatric (including term neonates) and adult patients undergoing diagnostic contrast-enhanced (CE) MRI for visualization of pathological lesions in all body regions or for CE MRA to evaluate perfusion and flow-related abnormalities .

- Magnetic Resonance Imaging (MRI) of the skull and spine : Gadovist is used as a contrast agent in MRI scans of the skull and spine. It helps in the visualization of pathological lesions .

- Contrast Magnetic Resonance Imaging (MRI) of the liver and kidneys : Gadovist is used to enhance the contrast in MRI scans of the liver and kidneys, aiding in the detection of very small lesions and visualization of tumors .

- Magnetic Resonance Angiography (MRA) : Gadovist is used in MRA to evaluate perfusion and flow-related abnormalities .

The method of application generally involves intravenous injection of Gadovist before imaging . The specific dosage and procedure may vary depending on the specific application and patient’s condition.

As for the outcomes, Gadovist has been found to improve dynamic image enhancement, which aids in the visualization of pathological lesions and vascular perfusion . It has been used in more than 50 million doses worldwide and has a low risk for developing nephrogenic systemic fibrosis (NSF) .

-

Contrast-Enhanced MRI and MRA : Gadovist is used in contrast-enhanced MRI and MRA to visualize pathological lesions and vascular perfusion and flow-related abnormalities in all body regions . It has been used in more than 50 million doses worldwide and has a low risk for developing nephrogenic systemic fibrosis (NSF) .

-

CNS Imaging : Gadovist is used for contrast-enhanced MR imaging of the CNS. Of the 9 gadolinium-based contrast agents (GBCAs) approved by the United States FDA for contrast-enhanced (CE) MR imaging, 7 are approved specifically for CE-MR imaging of the CNS .

-

Breast Cancer Detection : Gadovist is also used with MRI of the breast to help detect breast cancer .

-

Peripheral Arterial Occlusive Disease (PAOD) Detection : Gadovist is used in contrast-enhanced MRI to detect peripheral arterial occlusive disease or flow-related abnormalities .

-

Reduced Dose CNS Imaging : A study demonstrated the clinical efficacy of a reduced dose of gadobutrol compared to a standard dose of gadoterate in patients undergoing a steady-state contrast-enhanced MRI of the CNS . The study showed that a 75 percent dose of gadobutrol (0.075 mmol/kg) is non-inferior to a 100 percent dose of gadoterate (0.1 mmol/kg) for CNS imaging .

-

Occlusion Diagnosis : Gadovist-enhanced MRA has been found to be very reliable for the diagnosis of occlusion .

未来方向

The future of Gadovist and similar contrast agents lies in further improving their safety and effectiveness. Recent studies have shown that a 25% reduced dose of Gadovist is non-inferior to a standard dose of gadoterate for contrast-enhanced MRI of the CNS . This suggests that lower doses of Gadovist could be used in the future, potentially reducing the risk of side effects.

属性

IUPAC Name |

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDFIIGFYAHNSK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31GdN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.3 g/mL at 37 °C | |

| Record name | Gadobutrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Gadovist | |

CAS RN |

770691-21-9 | |

| Record name | Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadobutrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

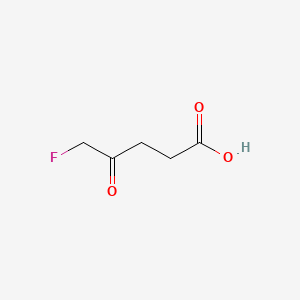

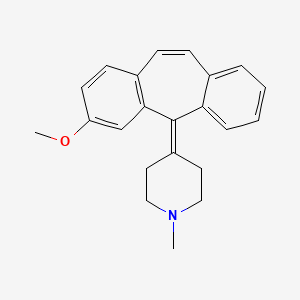

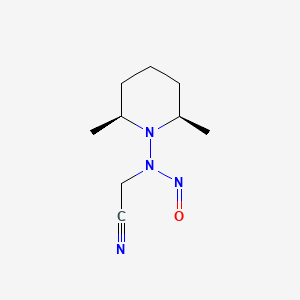

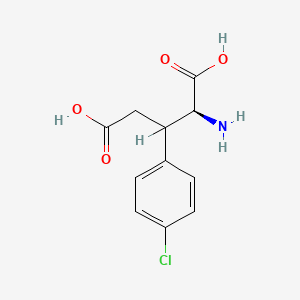

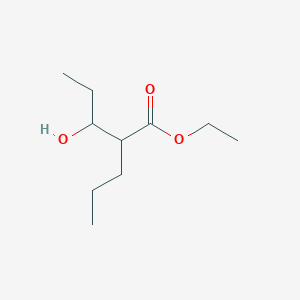

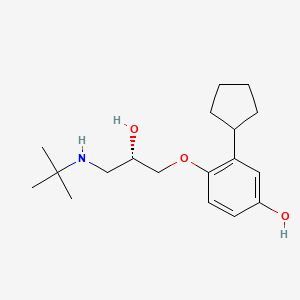

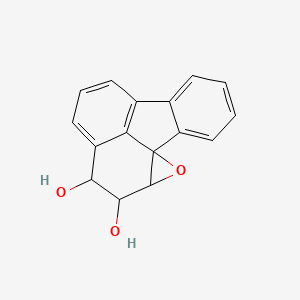

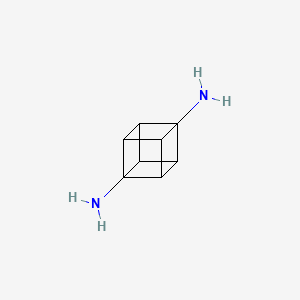

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-](/img/structure/B1197758.png)

![7-[(1S,5R)-5-[(3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1197761.png)